molecular formula C37H41NO9 B3027502 Euphorbia factor L9 CAS No. 129393-28-8

Euphorbia factor L9

Cat. No.: B3027502
CAS No.: 129393-28-8
M. Wt: 643.7 g/mol
InChI Key: KJVZJVTXTSJYTG-DHTCIELZSA-N
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Description

Mechanism of Action

Euphorbia factor L9, also known as [(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate, is a compound isolated from the Euphorbia genus . This article will delve into the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that several types of diterpenoids, a class of compounds to which this compound belongs, have been investigated for their cytotoxic activity . These compounds could induce apoptosis through the suppression of IL-6-induced and STAT3 activation, the inhibition of topoisomerase II, and the impedance of NF-κβ activation .

Mode of Action

This compound, like other diterpenoids, is believed to interact with its targets to induce apoptosis, a form of programmed cell death . This is achieved through the suppression of IL-6-induced and STAT3 activation, the inhibition of topoisomerase II, and the impedance of NF-κβ activation . These interactions result in changes at the cellular level, leading to the death of cancer cells .

Biochemical Pathways

It’s known that diterpenoids can affect various pathways related to cell growth and survival . For instance, they can inhibit the activation of NF-κβ, a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection .

Result of Action

This compound has been found to exhibit significant anticancer activity against certain cell lines . It’s believed to induce apoptosis in these cells, leading to their death . This cytotoxic activity is thought to be a result of the compound’s interaction with its targets and its effect on various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic variation of latex, from which this compound is derived, is believed to be a response to selective pressure and should thus be affected differently from other organs . This variation could provide an insight into the defensive chemical selection of plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Euphorbia factor L9 typically involves the extraction of diterpenoids from the seeds of Euphorbia lathyris. The seeds are subjected to ethanol extraction, followed by chromatographic purification methods such as column chromatography and high-performance liquid chromatography (HPLC) . The isolation process is guided by bioactivity assays to ensure the purity and efficacy of the compound .

Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. This involves the use of large-scale extraction equipment and advanced chromatographic techniques to isolate the compound in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Euphorbia factor L9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Euphorbia factor L9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Properties

IUPAC Name

[(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41NO9/c1-20-16-27-28(36(27,6)7)17-29(45-35(43)26-14-11-15-38-19-26)22(3)32(44-23(4)39)30-31(46-34(42)25-12-9-8-10-13-25)21(2)18-37(30,33(20)41)47-24(5)40/h8-16,19,21,27-32H,3,17-18H2,1-2,4-7H3/b20-16-/t21-,27+,28-,29+,30+,31-,32-,37+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVZJVTXTSJYTG-DHTCIELZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CN=CC=C5)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)[C@@H](C[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)OC(=O)C5=CN=CC=C5)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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